REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([C:8]2[S:9][C:10]([CH3:17])=[C:11]([C:13]([O:15]C)=[O:14])[N:12]=2)[CH:5]=[CH:6][CH:7]=1.[OH-].[Na+].Cl>CO>[CH3:1][C:2]1[CH:3]=[C:4]([C:8]2[S:9][C:10]([CH3:17])=[C:11]([C:13]([OH:15])=[O:14])[N:12]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|
|
Name
|
methyl 2-(3-methylphenyl)-5-methyl-1,3-thiazole-4-carboxylate
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1)C=1SC(=C(N1)C(=O)OC)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
EXTRACTION
|
Details
|
by extracting with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1)C=1SC(=C(N1)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 106% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |